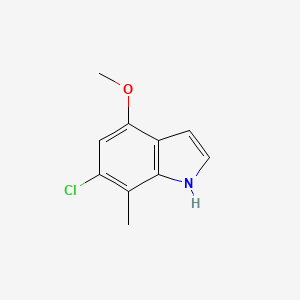

6-chloro-4-methoxy-7-methyl-1H-indole

Description

Properties

IUPAC Name |

6-chloro-4-methoxy-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6-8(11)5-9(13-2)7-3-4-12-10(6)7/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUJYGWXXIWIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1NC=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

In the synthesis of polysubstituted indoles, the formation of the desired indole is often accompanied by small amounts of side products. The simplicity of the experimental procedure makes it a viable synthetic alternative to prepare C-7 substituted 3-EWG indoles.

Scale-Up Synthesis

The reaction manifold is well-suited for scale-up. For example, methyl 6-acetylindole-3-carboxylate can be synthesized at a 50 mmol scale from 4-acetylnitrobenzene and methyl propiolate with an 84% yield.

Procedure

To a solution of N-phenylhydroxylamine (4.0 mmol) in dichloromethane (20 mL) is added the activated alkyne (4.2 mmol), and the resulting solution is cooled to 0 °C using an ice bath. DABCO (22 mg, 0.2 mmol) is added all at once, and the reaction mixture is stirred for 1 h. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel; n-hexane/ethyl acetate: 70/30 v/v) to give the desired indole.

Preparation of 5-bromo-7-methylindole

5-bromo-7-methylindole can be prepared using 4-bromo-2-methylaniline as a starting material through iodination, Sonogashira coupling, and ring-closing reactions.

Step S1

React 4-bromo-2-methylaniline with an iodo reagent (NIS or I\$$_2\$$) in a solvent to obtain a compound of formula II.

Step S2

Carry out a coupling reaction on the compound of formula II and trimethylsilylacetylene in the presence of a catalyst (PdCl\$$2\$$(PPh\$$3\$$)\$$2\$$, CuI) to give a compound of formula IV. For example, a compound of formula II (200g, 0.64mol) was added to a 2500mL three-necked flask at room temperature, followed by addition of anhydrous tetrahydrofuran (1000mL) and dissolution with stirring. Sequentially adding PdCl\$$2\$$(PPh\$$3\$$)\$$2\$$ (45g, 6.4mmol), CuI (2.45g, 12.8mmol), triethylamine (214g, 2.12mol), replaced three times with nitrogen; the compound trimethylsilylacetylene of formula III (69g, 0.71mol) was then slowly added dropwise over the course of 2 hours at room temperature.

Step S3

Subject the compound of formula IV to a cyclization reaction in a solvent under the action of alkali to obtain 5-bromo-7-methylindole. For example, add sodium hydride (2.64g, 0.11mol) and DMF (70mL) into a 250mL three-neck flask at room temperature under the protection of nitrogen, and stir to dissolve; a solution of the compound of formula IV (14g, 0.05mol) dissolved in DMF (30mL) was slowly added dropwise to the potassium tert-butoxide solution. After the addition, the reaction system was heated to 60 ℃ and kept warm for 2 hours.

Reduction of Indoles to Indolines

Indoles can be reduced to indolines using sodium cyanoborohydride and acetic acid. For example, dissolving 6-chloro-1H-indole (2 g, 0.013 mol) in acetic acid (10 mL) under nitrogen, add sodium cyanoborohydride (1.24 g, 1.5 eq) and stir 20 minutes at room temperature, then dilute with ethyl acetate and extract with sodium hydroxide (5 N aqueous), and dry over magnesium sulfate, filter and concentrate to give crude product.

Biological Activities and Applications

Indole derivatives, including this compound, are known for their diverse biological activities. Research suggests that this compound may inhibit certain enzymes involved in disease pathways or activate receptors that regulate critical biological processes. It has potential applications in medicinal chemistry, particularly in treating various diseases due to its ability to interact with biological targets.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can yield indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and oxindoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Indole derivatives, including 6-chloro-4-methoxy-7-methyl-1H-indole, have been studied for their potential anticancer properties. Research indicates that indoles can induce apoptosis in cancer cells and inhibit tumor growth. A notable study demonstrated that certain substituted indoles exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties due to its structural characteristics .

Neuroprotective Effects

Indoles are also being investigated for neuroprotective effects. Compounds with indole structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting anti-inflammatory properties. The specific mechanism of action for this compound in neuroprotection remains an area for further research, but its derivatives have been linked to beneficial effects in models of neurodegeneration .

Synthesis and Chemical Reactions

Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including electrophilic substitutions and cycloadditions, making it valuable for synthesizing more complex molecules. For instance, it can be used to create other bioactive compounds through functionalization at the indole nitrogen or carbon positions .

Table 1: Synthesis Conditions of Indoles

| Entry | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | 10 mol% | RT | 1 h | 68 |

| 2 | 5 mol% | -25 °C to RT | 2 h | 86 |

| 3 | 1 mol% | RT | Overnight | 75 |

This table summarizes the optimal conditions for synthesizing related indole compounds, highlighting the efficiency of using substituted indoles as starting materials .

Material Science Applications

Electroactive Materials

The unique electronic properties of indoles make them suitable for applications in material science, particularly in developing organic electronics. Research has indicated that indole derivatives can be incorporated into polymers to enhance conductivity and stability, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Chiral Catalysts

Indoles are also explored as chiral catalysts in asymmetric synthesis due to their ability to facilitate reactions with high enantioselectivity. The incorporation of substituents such as chlorine and methoxy groups can influence the catalytic activity and selectivity of these compounds, making them valuable in producing enantiomerically pure substances .

Case Studies

Case Study: Anticancer Properties Evaluation

In a study evaluating the anticancer properties of various indole derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study utilized cell viability assays to measure the effectiveness of these compounds, revealing that modifications at the C-4 position enhanced their activity compared to unsubstituted analogs .

Case Study: Synthesis of Functionalized Indoles

A recent synthesis project aimed at developing new therapeutic agents involved using this compound as a precursor. The project successfully produced a series of functionalized indoles with varied biological activities, showcasing the compound's utility as a building block in drug discovery .

Mechanism of Action

The mechanism of action of 6-chloro-4-methoxy-7-methyl-1H-indole involves its interaction with various molecular targets and pathways. The compound’s indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and nature of substituents significantly influence the electronic and steric properties of indoles. Key comparisons include:

7-Chloro-2-methyl-1H-indole (CAS: 623177-14-0)

- Substituents : Chloro at position 7, methyl at position 2.

- Properties : Boiling point 302.7°C, logP 3.71, and higher lipophilicity compared to the target compound due to the absence of a polar methoxy group.

- Synthesis : Involves methylation and halogenation steps using reagents like K₂CO₃ and methyl iodide .

Methyl 6-chloro-1H-indole-5-carboxylate (CAS: 1245643-61-1)

- Substituents : Chloro at position 6, ester group at position 3.

- Properties : The electron-withdrawing ester group at position 5 contrasts with the electron-donating methoxy group at position 4 in the target compound, altering reactivity in electrophilic substitution reactions .

4-Methoxy-6-(methoxymethyl)-5-(oxiran-2-ylmethoxy)-1H-indole

- Substituents : Methoxy at position 4, methoxymethyl at position 6, and an epoxide group at position 4.

- Synthesis : Derived from epichlorohydrin treatment, yielding an epoxide-functionalized indole (44–64% yield). The epoxide introduces reactivity distinct from the chloro and methyl groups in the target compound .

Physical and Chemical Properties

*Calculated molecular weight.

Biological Activity

6-Chloro-4-methoxy-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound widely recognized for its diverse biological activities. This compound's unique substitution pattern imparts distinct chemical properties that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound possesses the following structural characteristics:

- Molecular Formula : C_10H_9ClN

- CAS Number : 1167056-98-5

- Molecular Weight : 192.64 g/mol

The indole structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are essential for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways related to inflammation, cancer progression, and microbial resistance .

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

Anticancer Potential

Indole derivatives are also explored for their anticancer activities. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, compounds structurally related to this indole have shown preferential suppression of rapidly dividing cancer cells compared to normal cells .

Case Studies and Research Findings

Several studies have documented the biological activities of indole derivatives, including this compound:

- Antifungal Activity : A study on related indole compounds revealed antifungal properties against various pathogens, suggesting a potential application in treating fungal infections .

- Cytotoxicity Assessments : Research involving molecular docking has indicated that certain substituted indoles can effectively bind to target proteins associated with cancer cell growth inhibition .

- Synergistic Effects : A review highlighted that the anticancer effects of indole derivatives often result from synergistic interactions among multiple compounds rather than isolated activity from single agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar indole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Other Notable Effects |

|---|---|---|---|

| 6-Chloro-4-methoxy-7-methyl | Significant against MRSA | Induces apoptosis | Potential antifungal activity |

| 6-Chloroindole | Moderate | Moderate | Anti-inflammatory properties |

| 4-Methoxyindole | Low | High | Neuroprotective effects |

This table illustrates that while all these compounds exhibit some level of biological activity, the specific effects can vary significantly based on structural modifications.

Q & A

Q. What are the recommended methods for synthesizing 6-chloro-4-methoxy-7-methyl-1H-indole with high purity?

Methodological Answer:

- Key Steps :

- Reaction Setup : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective functionalization, as demonstrated in analogous indole derivatives (e.g., 5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole synthesis) .

- Solvent System : Optimize solvent polarity using PEG-400/DMF mixtures to enhance reaction efficiency and reduce side products .

- Purification : Employ flash column chromatography with 70:30 ethyl acetate/hexane eluent to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5) .

- Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of azide to alkyne) and reaction time (12–24 hours) to maximize yield (target ~40–50%) .

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on substituent effects:

- Methoxy groups (~δ 3.8–4.0 ppm in 1H NMR; δ 55–60 ppm in 13C NMR).

- Chlorine and methyl substituents induce deshielding in adjacent protons .

- Mass Spectrometry : Use FAB-HRMS or ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns. For example, a derivative with m/z 589 (MH+) showed key fragments at m/z 434 and 312 .

- Elemental Analysis : Validate purity by matching experimental and calculated C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer:

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

- Case Study : If DFT-predicted electrophilic substitution sites (e.g., C5 vs. C7) conflict with experimental halogenation results:

- Validate Calculations : Re-optimize geometries using B3LYP/6-311+G(d,p) with solvent corrections (PCM model) .

- Experimental Cross-Check : Perform regioselective bromination and compare with NMR/LC-MS data .

- Statistical Analysis : Use Bland-Altman plots to quantify systematic errors between computational and experimental activation energies .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound in pharmacological contexts?

Methodological Answer:

- Systematic Substitution :

- Positional Variants : Synthesize analogs with substituents at C3, C5, or N1 to probe receptor binding (e.g., replace Cl with F or CF3) .

- Biological Assays : Test against panels of receptors (e.g., antiviral, anticancer targets) using IC50/EC50 metrics. For example, indole derivatives show IC50 values ranging from 0.1–10 µM in kinase inhibition assays .

- Data Interpretation :

- Use 3D-QSAR models (e.g., CoMFA) to correlate steric/electronic properties with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.